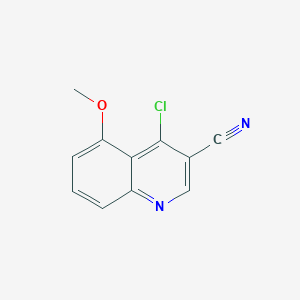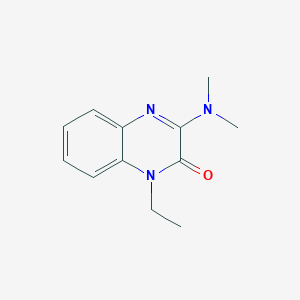
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthylacetonitrile derivatives using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the naphthalene ring .
Applications De Recherche Scientifique
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Mécanisme D'action
The mechanism of action of 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets through various pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
3-(Difluoromethyl)naphthalene: Similar structure but without the acetonitrile group, affecting its reactivity and applications.
Uniqueness
The presence of both the difluoromethyl and acetonitrile groups in 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile imparts unique properties, such as enhanced metabolic stability and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H9F2N |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
2-[3-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-7-9-3-1-2-4-12(9)10(8-11)5-6-16/h1-4,7-8,13H,5H2 |
Clé InChI |
BPHGZEJJKYUPTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2CC#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)

![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)



![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)



![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)



